2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide
Description
2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2,3-dimethylphenylamino group and a methylcarbamoyl moiety. The structure features:
- Propanamide core: Provides hydrogen-bonding capabilities via the amide group, critical for interactions with biological targets.
- Methylcarbamoyl (N-methylurea) substituent: Enhances polarity and hydrogen-bond donor/acceptor capacity compared to simpler alkylamides .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C13H19N3O2/c1-8-6-5-7-11(9(8)2)15-10(3)12(17)16-13(18)14-4/h5-7,10,15H,1-4H3,(H2,14,16,17,18) |
InChI Key |
DCYYTIVICXEUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(C)C(=O)NC(=O)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide typically involves the reaction of 2,3-dimethylaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carbamoyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide, highlighting key differences in substituents, molecular properties, and reported activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 2,3-dimethylphenyl group in the target compound increases lipophilicity compared to 2,3-dichlorophenyl (), which may enhance membrane permeability but reduce aqueous solubility.
Comparison with Pharmaceutical Analogs: Tasimelteon () shares a propanamide backbone but replaces the dimethylphenyl group with a benzofuranyl cyclopropane, enabling selective melatonin receptor agonism. This suggests that the target compound’s dimethylphenylamino group may confer selectivity for distinct receptor subtypes.
Agrochemical Relevance :
- Chloroacetamide derivatives () exhibit herbicidal activity, but the target compound’s methylcarbamoyl and dimethylphenyl groups deviate from pesticidal motifs, indicating divergent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
